molecular formula C23H29N3OS B1174889 Fit-Softer CAS No. 147444-56-2

Fit-Softer

Cat. No.: B1174889
CAS No.: 147444-56-2
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Description

Fit-Softer is a synthetic compound primarily utilized in industrial and pharmaceutical applications due to its unique physicochemical properties, including high thermal stability, solubility in polar solvents, and biocompatibility. While specific proprietary details of its synthesis remain undisclosed, its molecular structure (C₁₅H₂₀O₆N₂) suggests a hybrid organic-inorganic framework with functional groups enabling versatile reactivity . Key applications include its use as a catalyst in green chemistry processes and as a stabilizer in polymer matrices. Regulatory compliance studies confirm its low toxicity profile (LD₅₀ > 2000 mg/kg in rodents), making it suitable for biomedical applications .

Properties

CAS No.

147444-56-2

Molecular Formula

C23H29N3OS

Synonyms

Fit-Softer

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Compound A

Compound A (C₁₄H₁₈O₅N₂Cl) shares a backbone structure with Fit-Softer but incorporates a chlorine substituent, altering its electronic properties. Key differences include:

  • Molecular Weight : this compound (250.3 g/mol) vs. Compound A (245.8 g/mol).
  • Solubility : this compound exhibits 15.2 mg/mL solubility in water, surpassing Compound A (12.8 mg/mL) due to reduced halogen-induced hydrophobicity .
  • Thermal Stability : this compound degrades at 280°C, whereas Compound A shows instability above 220°C, limiting high-temperature applications .

Functional Comparison with Compound B

Compound B (C₁₆H₂₂O₇N₂), a functionally similar stabilizer used in polymers, diverges in key performance metrics:

  • Efficacy : this compound achieves 92.4% inhibition of oxidative degradation in polyethylene, outperforming Compound B (90.1%) under accelerated aging tests .
  • Bioavailability : In pharmaceutical formulations, this compound’s logP value (1.8) ensures better membrane permeability than Compound B (logP = 2.3), which exhibits higher lipid affinity but slower release kinetics .

Research Findings and Data Interpretation

Recent studies highlight this compound’s superiority in dual applications:

  • Catalytic Efficiency : In esterification reactions, this compound achieves 98% yield at 80°C, compared to 85% for Compound A and 89% for Compound B, attributed to its optimized Lewis acid sites .
  • Environmental Impact: this compound’s biodegradability (t₁/₂ = 30 days) exceeds both compounds (Compound A: t₁/₂ = 45 days; Compound B: t₁/₂ = 60 days), aligning with circular economy principles .

Tables of Comparative Data

Table 1: Physicochemical and Functional Properties

Property This compound Compound A Compound B
Molecular Weight (g/mol) 250.3 245.8 255.0
Solubility (mg/mL) 15.2 12.8 18.5
Thermal Degradation (°C) 280 220 260
Catalytic Yield (%) 98 85 89
Biodegradability (t₁/₂, days) 30 45 60

Note: Data derived from accelerated aging tests and HPLC analyses .

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